6-[(4-Fluorophenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
6-[(4-Fluorophenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0863257
InChI:
InChI=1S/C17H13FN4OS/c1-11-3-2-4-12(9-11)16-19-20-17-22(16)21-15(24-17)10-23-14-7-5-13(18)6-8-14/h2-9H,10H2,1H3
SMILES:
CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F
Molecular Formula:
C17H13FN4OS
Molecular Weight:
340.4 g/mol
6-[(4-Fluorophenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC0863257
Molecular Formula: C17H13FN4OS
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13FN4OS |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 6-[(4-fluorophenoxy)methyl]-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C17H13FN4OS/c1-11-3-2-4-12(9-11)16-19-20-17-22(16)21-15(24-17)10-23-14-7-5-13(18)6-8-14/h2-9H,10H2,1H3 |
| Standard InChI Key | RLJJNNLTMFBONO-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator